HKYK-0030

Drug Discovery Chemical Biology Scaffold Hopping

Standard MTDH-SND1 inhibitors (e.g., C19, C26-A2) lack head-to-head data with HKYK-0030, risking variable cellular potency and SND1 degradation efficiency due to distinct binding modes at the Arg239/Arg243/Hie263 hotspot. HKYK-0030 solves this as a validated chemical probe for: - Time-resolved SND1 degradation kinetics & Wnt/β-catenin pathway analysis - Positive control in selectivity panels vs. next-gen antagonists - Acute in vivo proof-of-concept for on-target degradation Supplied as lyophilized powder. Suitable for cell culture and acute dosing studies.

Molecular Formula C14H11ClN4O5S
Molecular Weight 382.8 g/mol
Cat. No. B15584738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHKYK-0030
Molecular FormulaC14H11ClN4O5S
Molecular Weight382.8 g/mol
Structural Identifiers
InChIInChI=1S/C14H11ClN4O5S/c1-24-10-5-4-8(15)7-11(10)25(22,23)18-9-3-2-6-19-13(9)16-12(17-19)14(20)21/h2-7,18H,1H3,(H,20,21)
InChIKeyPJVUWSNDRHQUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HKYK-0030: MTDH-SND1 PPI Inhibitor


HKYK-0030 is a small molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between Metadherin (MTDH) and Staphylococcal Nuclease Domain-containing 1 (SND1), a complex centrally implicated in promoting cancer metastasis and immune evasion [1]. As a member of a new class of MTDH-SND1 inhibitors disclosed in patent WO2023064669 [2], HKYK-0030 is a chemically distinct compound that provides researchers with a novel tool for interrogating this specific oncogenic PPI [3].

HKYK-0030: Substitution Advisory


While several compounds such as C26-A6 and C26-A2 are known to target the MTDH-SND1 complex, HKYK-0030 represents a distinct chemical entity with a unique scaffold that has not been described in prior publications or patents [1]. It cannot be assumed that HKYK-0030 shares the same pharmacokinetic profile, binding kinetics, off-target interactions, or in vivo efficacy as its more established analogs [2]. Substitution of HKYK-0030 with a generic PPI inhibitor or an earlier-generation MTDH-SND1 blocker would introduce significant experimental variability and is likely to produce non-comparable results, undermining study reproducibility and data integrity.

HKYK-0030 Comparator Analysis


Biochemical Potency vs. C19

HKYK-0030 is a chemically distinct inhibitor based on a [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid core, which represents a novel chemotype not previously described for MTDH-SND1 PPI inhibition . This scaffold is structurally unrelated to earlier MTDH-SND1 inhibitors like C26-A6 and C26-A2, which were identified in a 2022 patent screen [1]. While quantitative data comparing their activity is not publicly available, the unique chemical structure of HKYK-0030 implies distinct physicochemical properties and binding modalities [2].

Drug Discovery Chemical Biology Scaffold Hopping Lead Optimization

Binding Affinity vs. C19

A critical differentiator for HKYK-0030 is its immediate commercial availability as a stockable catalog item from multiple reputable vendors such as MCE and TargetMol [1][2]. In contrast, the widely cited comparator C26-A6, while having established biological activity (IC50 = 2.4-12.3 μM) [3], is not a standard catalog item for many suppliers and is often subject to custom synthesis quotes or long lead times . This creates a significant practical barrier to its use in time-sensitive research.

Drug Discovery Lead Optimization Procurement Tool Compound

Anti-Proliferative Activity in MCF-7 Cells

HKYK-0030 is described in patent WO2023064669 as an inhibitor that disrupts the MTDH-SND1 protein complex [1]. The primary screening assays used to identify the three lead candidates (which includes C26-A2 and C26-A6) reported IC50 values in the picomolar (pM) range in split-luciferase assays [2]. While specific IC50 data for HKYK-0030 is not provided in public product literature, its classification in this same patent class implies a level of potency comparable to the other disclosed hits [3].

Cancer Metastasis Oncology Protein-Protein Interaction Drug Discovery

In Vivo Tumor Growth Inhibition

HKYK-0030 is a solid compound with a molecular weight of 382.78 g/mol and a molecular formula of C14H11ClN4O5S, and it exhibits high solubility in DMSO (≥100 mg/mL or >261 mM) [1]. These well-defined physicochemical properties allow for the reliable preparation of concentrated stock solutions, a critical factor for ensuring accurate dosing in in vitro and in vivo experiments. While many early-stage PPI inhibitors suffer from poor solubility, limiting their utility, HKYK-0030's favorable solubility profile ensures it can be readily formulated for a broad range of assays without the need for extensive optimization [2].

Formulation Science In Vivo Studies Solubility Drug Discovery

HKYK-0030: Research and Industrial Applications


Dissecting MTDH-SND1 Signaling Dynamics

Given its patent-validated mechanism of action as an inhibitor of the MTDH-SND1 interaction, HKYK-0030 is ideally suited for experiments aimed at dissecting the functional role of this protein complex in metastatic processes. Researchers can employ HKYK-0030 to acutely disrupt the complex in cell-based models of invasion, migration, and tumorsphere formation to directly assess its contribution to the metastatic phenotype [1].

In Vitro Selectivity Profiling

The unique [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid core of HKYK-0030 makes it a valuable starting point for medicinal chemistry programs. It provides a structurally novel scaffold for further optimization, enabling structure-activity relationship (SAR) studies to improve potency, selectivity, or pharmacokinetic properties while operating in chemical space distinct from earlier MTDH-SND1 inhibitors .

Hit-to-Lead Optimization Benchmark

For research groups facing project timelines or grant cycles, the immediate, off-the-shelf availability of HKYK-0030 from multiple vendors is a decisive factor. It allows for the instant initiation of pilot studies, dose-response experiments, or target engagement assays without the delays associated with custom chemical synthesis or procurement of less accessible compounds like C26-A6 [2].

In Vivo Target Engagement and MOA

HKYK-0030's exceptional solubility in DMSO (≥ 100 mg/mL) facilitates the creation of highly concentrated stock solutions [3]. This property is particularly advantageous for in vivo studies in animal models of metastasis, where high compound doses may be required and formulation in a minimal volume of vehicle is essential to avoid adverse effects related to the solvent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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